- Preparation and purification of N-substituted maleimide, Japan, , ,

Cas no 930-88-1 (N-Methylmaleimide)

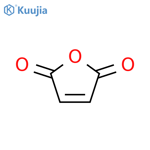

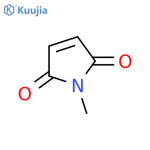

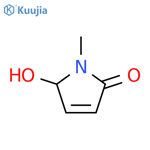

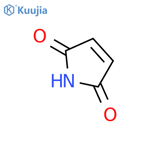

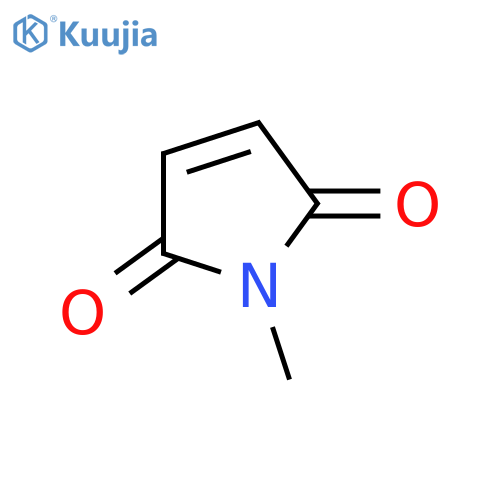

N-Methylmaleimide structure

商品名:N-Methylmaleimide

N-Methylmaleimide 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-1H-pyrrole-2,5-dione

- N-Methylmaleimide

- 1-methylpyrrole-2,5-dione

- N-Methylmaleinimide

- Maleimide, N-methyl-

- 1H-Pyrrole-2,5-dione, 1-methyl-

- N-methyl maleimide

- 1-methyl-pyrrole-2,5-dione

- P0TFZ8R21Y

- 1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

- SEEYREPSKCQBBF-UHFFFAOYSA-N

- N-methymaleimide

- N-Methylomaleimide

- WLN: T5VNVJ B1

- 1-methylazoline-2,5-dione

- Maleimide-Related Compound

- 1-Methyl-1H-pyrrole-2,5-dione (ACI)

- Maleimide, N-methyl- (6CI, 7CI, 8CI)

- N-Methyl maleic imide

- N-Methylpyrrole-2,5-dione

- NSC 57594

- NSC57594

- PD135234

- EINECS 213-226-1

- BDBM7803

- DB-057367

- MFCD00005508

- NSC-57594

- STK055426

- Q15720563

- CHEMBL225037

- DS-15966

- DTXSID30239240

- F14903

- CS-0070301

- N-Methylmaleimide, 97%

- Z203053858

- BRN 0108550

- 5-21-10-00005 (Beilstein Handbook Reference)

- SCHEMBL36966

- 930-88-1

- 1-Methyl-1H-pyrrole-2,5-dione; 1-Methylpyrrole-2,5-dione; N-Methylmaleinimide; N-Methylpyrrole-2,5-dione; NSC 57594

- 1-Methyl-1H-pyrrole-2,5-dione #

- F3188-0045

- 1H-Pyrrole-2, 1-methyl-

- EN300-25331

- SEEYREPSKCQBBF-UHFFFAOYSA-

- NS00039522

- UNII-P0TFZ8R21Y

- InChI=1/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3

- AKOS001276499

- M0807

- methyl-1h-pyrrole-2,5-dione

- SY049546

- HMS1659H21

- AI3-22153

-

- MDL: MFCD00005508

- インチ: 1S/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3

- InChIKey: SEEYREPSKCQBBF-UHFFFAOYSA-N

- ほほえんだ: O=C1N(C)C(=O)C=C1

- BRN: 0108550

計算された属性

- せいみつぶんしりょう: 111.03200

- どういたいしつりょう: 111.032028402g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 37.4

- 疎水性パラメータ計算基準値(XlogP): -0.5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.3113 (rough estimate)

- ゆうかいてん: 94-96 °C (lit.)

- ふってん: 208.19°C (rough estimate)

- 屈折率: 1.4260 (estimate)

- すいようせい: Slightly soluble in water.

- PSA: 37.38000

- LogP: -0.52090

- かんど: 湿度に敏感である

- ようかいせい: 未確定

N-Methylmaleimide セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H302-H314-H317

- 警告文: P280-P305 + P351 + P338-P310

- 危険物輸送番号:UN 1759 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 22-34-43

- セキュリティの説明: S26-S36/37/39-S45

- 福カードFコード:10-21

- RTECS番号:ON5600000

-

危険物標識:

- リスク用語:R20/21; R25; R34; R43

- 包装グループ:III

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- 危険レベル:8

- セキュリティ用語:6.1

- 包装等級:II

N-Methylmaleimide 税関データ

- 税関コード:2925190090

- 税関データ:

中国税関コード:

2925190090概要:

2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

N-Methylmaleimide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25331-0.05g |

1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

930-88-1 | 95% | 0.05g |

$19.0 | 2024-06-19 | |

| Enamine | EN300-25331-2.5g |

1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

930-88-1 | 95% | 2.5g |

$25.0 | 2024-06-19 | |

| Enamine | EN300-25331-25.0g |

1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

930-88-1 | 95% | 25.0g |

$171.0 | 2024-06-19 | |

| Enamine | EN300-25331-100.0g |

1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

930-88-1 | 95% | 100.0g |

$362.0 | 2024-06-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0807-25g |

N-Methylmaleimide |

930-88-1 | 97.0%(GC) | 25g |

¥595.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0807-100g |

N-Methylmaleimide |

930-88-1 | 97.0%(GC) | 100g |

¥1390.0 | 2022-06-10 | |

| TRC | M316800-25000mg |

N-Methylmaleimide |

930-88-1 | 25g |

$150.00 | 2023-05-17 | ||

| Life Chemicals | F3188-0045-0.25g |

N-Methylmaleimide |

930-88-1 | 95%+ | 0.25g |

$18.0 | 2023-11-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158890-25G |

N-Methylmaleimide |

930-88-1 | >98.0%(GC) | 25g |

¥265.90 | 2023-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N831066-5g |

N-Methylmaleimide |

930-88-1 | 97% | 5g |

¥107.00 | 2022-09-01 |

N-Methylmaleimide 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Catalysts: Niobium oxide (Nb2O3) Solvents: Hexane , Water ; rt → reflux; 30 h, reflux

リファレンス

- Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid Catalyst, Chemistry - A European Journal, 2014, 20(44), 14256-14260

合成方法 3

はんのうじょうけん

1.1 Catalysts: Cesium carbonate Solvents: Isobutanol

リファレンス

- Preparation of N-substituted maleimides, Japan, , ,

合成方法 4

はんのうじょうけん

1.1 Solvents: Toluene ; 4 - 5 h, reflux

リファレンス

- Antibacterial and antifungal study of synthesized anthracenyl-based triazole cycloadducts, Oriental Journal of Chemistry, 2011, 27(1), 321-324

合成方法 5

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; rt; 30 min, rt

1.2 Reagents: Acetic anhydride , Sodium acetate ; 30 min, 120 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Acetic anhydride , Sodium acetate ; 30 min, 120 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

リファレンス

- The discovery, design and synthesis of potent agonists of adenylyl cyclase type 2 by virtual screening combining biological evaluation, European Journal of Medicinal Chemistry, 2020, 191,

合成方法 6

はんのうじょうけん

1.1 Solvents: Diethyl ether ; 1 h, reflux

1.2 Reagents: Sodium acetate Solvents: Acetic anhydride ; 0.5 h, 90 °C

1.3 Reagents: Water ; cooled

1.2 Reagents: Sodium acetate Solvents: Acetic anhydride ; 0.5 h, 90 °C

1.3 Reagents: Water ; cooled

リファレンス

- Design, synthesis and biochemical evaluation of novel ethanoanthracenes and related compounds to target Burkitt's lymphoma, Pharmaceuticals, 2020, 13(1),

合成方法 7

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Potassium dichromate

リファレンス

- The photooxidation of pyrrole: A simple synthesis of maleimide, Chemistry & Industry (London, 1962, 1576, 1576-7

合成方法 8

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Sodium sulfate Catalysts: Copper sulfate Solvents: Xylene ; cooled; 2 h, 140 °C

リファレンス

- 9,10-Dibromo-N-alkyl-9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-diones: Synthesis and Investigation of Their Effects on Carbonic Anhydrase Isozymes I, II, IX, and XII, Archiv der Pharmazie (Weinheim, 2016, 349(6), 466-474

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium acetate Solvents: Acetic acid ; 4 h, 110 °C; 110 °C → 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled

リファレンス

- Rigidized 1-arylsulfonyltryptamines: Synthesis and pharmacological evaluation as 5-HT6 receptor ligands, Bioorganic & Medicinal Chemistry Letters, 2011, 21(15), 4577-4580

合成方法 12

合成方法 13

合成方法 14

はんのうじょうけん

1.1 Reagents: Triethylamine , Trimethylsilyl triflate Solvents: Diethyl ether

1.2 Reagents: Bromine Catalysts: Tetrabutylammonium bromide

1.2 Reagents: Bromine Catalysts: Tetrabutylammonium bromide

リファレンス

- Facile Conversion of Succinic to Maleic-Type Anhydrides, Thioanhydrides, and Imides, Journal of Organic Chemistry, 1995, 60(21), 6676-7

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Solvents: Acetic acid ; 8 h, 110 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7

リファレンス

- Rh(III)-Catalyzed Switchable [4 + 1] and [4 + 2] Annulation of N-Aryl Pyrazolones with Maleimides: An Access to Spiro Pyrazolo[1,2-a]indazole-pyrrolidine and Fused Pyrazolopyrrolo Cinnolines, Journal of Organic Chemistry, 2023, 88(6), 3424-3435

合成方法 17

はんのうじょうけん

1.1 Solvents: Acetic acid ; 8 h, 130 °C; 130 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- Water as an oxygen source in I2-mediated construction of highly functionalized maleimide-fused phenols, Organic Chemistry Frontiers, 2023, 10(17), 4329-4335

合成方法 18

はんのうじょうけん

1.1 Reagents: Potassium acetate Solvents: Acetic acid ; 4 h, 110 °C; cooled

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Glucose-Responsive Disassembly of Polymersomes of Sequence-Specific Boroxole-Containing Block Copolymers under Physiologically Relevant Conditions, ACS Macro Letters, 2012, 1(10), 1194-1198

合成方法 19

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide ; 5 min, heated

1.2 Catalysts: 18-Crown-6 ; 2.5 min, 100 - 150 °C

1.2 Catalysts: 18-Crown-6 ; 2.5 min, 100 - 150 °C

リファレンス

- Comparative study of C-alkylation, N-alkylation and O-alkylation reactions under microwave irradiation and phase transfer catalysts (PTC), employing non-conventional alkylating agents, International Journal of Chemistry (Mumbai, 2013, 2(3), 316-320

合成方法 20

はんのうじょうけん

1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: Acetic acid , Water ; overnight, 120 °C

リファレンス

- Pd/Ni catalyzed selective N-H/C-H methylation of amides by using peroxides as the methylating reagents via a radical process, Organic Chemistry Frontiers, 2017, 4(11), 2207-2210

N-Methylmaleimide Raw materials

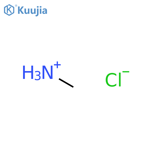

- Methylammonium Chloride

- Maleic acid

- 1,5-dihydro-5-hydroxy-1-methyl-2H-Pyrrol-2-one

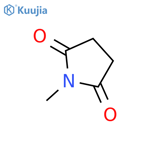

- N-Methylsuccinimide

- 2-Butenoic acid, 4-(methylamino)-4-oxo-, 2-methylpropyl ester, (Z)-

- Maleimide

- N-Methylmaleimide

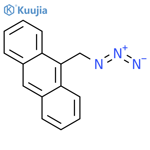

- Anthracene, 9-(azidomethyl)-

- 2,5-dihydrofuran-2,5-dione

N-Methylmaleimide Preparation Products

N-Methylmaleimide 関連文献

-

Priya Sonowal,Pratiksha Bhorali,Sabera Sultana,Sanjib Gogoi Org. Biomol. Chem. 2021 19 5333

-

Thi Thanh Thuy N'Guyen,Guillaume Contrel,Véronique Montembault,Gilles Dujardin,Laurent Fontaine Polym. Chem. 2015 6 3024

-

Nanaji Arisetti,Hazel L. S. Fuchs,Janetta Coetzee,Manuel Orozco,Dominik Ruppelt,Armin Bauer,Dominik Heimann,Eric Kuhnert,Satya P. Bhamidimarri,Jayesh A. Bafna,Bettina Hinkelmann,Konstantin Eckel,Stephan A. Sieber,Peter P. Müller,Jennifer Herrmann,Rolf Müller,Mathias Winterhalter,Claudia Steinem,Mark Br?nstrup Chem. Sci. 2021 12 16023

-

Majid Mohammadnia,Nazanin Poormirzaei Nanoscale Adv. 2021 3 1917

-

Yan-Hong Jiang,Man Xiao,Chao-Guo Yan RSC Adv. 2016 6 35609

930-88-1 (N-Methylmaleimide) 関連製品

- 2973-17-3(N-Allylmaleimide)

- 5132-30-9( BMOE )

- 128-53-0(N-Ethylmaleimide)

- 1073-93-4(N-Isopropylmaleimide)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:930-88-1)N-Methylmaleimide

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:930-88-1)N-Methylmaleimide

清らかである:99%/99%

はかる:100g/500g

価格 ($):228.0/700.0